molecular formula C20H21FN2O2 B6720746 N-cyclopropyl-3-[3-(4-fluorophenyl)propanoylamino]-4-methylbenzamide

N-cyclopropyl-3-[3-(4-fluorophenyl)propanoylamino]-4-methylbenzamide

Cat. No.: B6720746
M. Wt: 340.4 g/mol
InChI Key: KKQBLMWOMWDYSA-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[3-(4-fluorophenyl)propanoylamino]-4-methylbenzamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a benzamide moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-cyclopropyl-3-[3-(4-fluorophenyl)propanoylamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13-2-6-15(20(25)22-17-9-10-17)12-18(13)23-19(24)11-5-14-3-7-16(21)8-4-14/h2-4,6-8,12,17H,5,9-11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQBLMWOMWDYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)NC(=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[3-(4-fluorophenyl)propanoylamino]-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Amide Bond: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopropylamine to yield N-cyclopropyl-4-methylbenzamide.

    Introduction of the Fluorophenyl Group: The next step involves the acylation of N-cyclopropyl-4-methylbenzamide with 4-fluorophenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[3-(4-fluorophenyl)propanoylamino]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-3-[3-(4-fluorophenyl)propanoylamino]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[3-(4-fluorophenyl)propanoylamino]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-[3-(4-chlorophenyl)propanoylamino]-4-methylbenzamide
  • N-cyclopropyl-3-[3-(4-bromophenyl)propanoylamino]-4-methylbenzamide
  • N-cyclopropyl-3-[3-(4-methylphenyl)propanoylamino]-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-cyclopropyl-3-[3-(4-fluorophenyl)propanoylamino]-4-methylbenzamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its chemical and biological properties.

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